Latarcin 1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SMWSGMWRRKLKKLRNALKKKLKGEK |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Latarcin 1
Primary Structure and Sequence Features of Latarcin 1
This compound is a peptide composed of 26 amino acid residues. nih.govacs.org It is one of several latarcins identified from Lachesana tarabaevi venom, which vary in length from 20 to 35 residues. nih.gov While latarcins share some common properties, such as being cationic, they generally exhibit low sequence similarity to each other, with the exception of some N-terminal regions which may be related to the biosynthetic pathway. nih.gov Ltc 1, like other latarcins, is positively charged due to a high abundance of cationic residues, primarily Lys rather than Arg. nih.govnih.gov It also contains several aromatic amino acids. nih.gov The primary structure of Ltc 1 has been determined through methods such as amino acid analysis and mass spectrometry. nih.gov
Secondary Structure Characterization
The secondary structure of this compound is highly dependent on its environment, exhibiting distinct conformations in aqueous solutions compared to membrane-mimicking environments. nih.govresearchgate.netnih.govnih.gov
Formation of Amphipathic Alpha-Helical Conformation in Membrane-Mimicking Environments
In the presence of membrane-mimicking environments, such as detergent micelles or phospholipid vesicles, this compound undergoes a conformational change and adopts an amphipathic alpha-helical structure. nih.govresearchgate.netnih.govcapes.gov.brnih.govacs.orgnih.govresearchgate.netmdpi.combicnirrh.res.inwikipedia.org This is a common characteristic of many membrane-active peptides. nih.govresearchgate.netnih.govnih.govexplorationpub.commdpi.com The formation of this alpha-helix is crucial for its interaction with lipid membranes. nih.govresearchgate.netnih.govacs.orgnih.gov
Studies using Circular Dichroism (CD) spectroscopy have shown that while Ltc 1 is largely unstructured in water, its alpha-helical content increases considerably upon the addition of trifluoroethanol (TFE), a helix-promoting solvent, or in the presence of lipid vesicles. nih.govnih.govmdpi.com In the presence of small unilamellar vesicles composed of DMPC/DMPG (7/3), Ltc 1 folds into an alpha-helix at a specific peptide-to-lipid ratio. nih.gov The alpha-helical conformation in membrane-mimicking environments allows for the segregation of hydrophobic residues on one face of the helix and charged/polar residues on the opposite face, resulting in an amphipathic structure. nih.gov This amphipathicity facilitates its interaction and binding with lipid membranes. nih.gov
Disordered State in Aqueous Solution
In aqueous solution, this compound is predominantly disordered or unstructured. nih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.com This is typical for many peptides with a high proportion of charged amino acid residues, which are generally highly water-soluble. nih.govnih.gov CD spectroscopy and 1H-NMR data have supported this observation for Ltc 1 and several other latarcins. nih.gov The transition from a disordered state in water to an ordered alpha-helical structure in membrane-mimicking environments highlights the environmental sensitivity of Ltc 1's conformation. nih.gov
Role of Specific Residues in Helical Stability and Amphipathicity
The amino acid sequence and the distribution of specific residues within this compound play a significant role in its ability to form a stable amphipathic alpha-helix in the presence of membranes. The cationic residues contribute to the positive charge of the peptide, which is important for initial electrostatic interactions with negatively charged components of cell membranes. nih.govnih.gov The arrangement of hydrophobic and hydrophilic residues along the sequence dictates the amphipathic nature of the resulting helix. nih.govnih.gov Specific residues can promote alpha-helical stability in biphasic environments like cell membranes. researchgate.netnih.gov The hydrophobic surface of the Ltc 1 helix is described as narrow-shaped and extending along the axis. nih.govacs.org
Three-Dimensional Spatial Structure Determination
Determining the three-dimensional structure of this compound in membrane-mimicking environments provides detailed insights into its interaction with membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for determining the spatial structure of this compound in membrane-mimicking environments. nih.govacs.orgresearchgate.netpdbj.orgresearchgate.net Specifically, 1H NMR has been used to determine the spatial structure of Ltc 1 in detergent micelles. nih.govacs.orgresearchgate.net These studies have shown that the Ltc 1 molecule forms a straight, uninterrupted amphiphilic helix comprising residues 8-23 in detergent micelles. nih.govacs.org The structure determined by NMR can be further refined using computational methods, such as Monte Carlo simulations in an implicit water-octanol slab. nih.govacs.org
NMR studies, including 31P NMR spectroscopy, have also been used to investigate the interaction of Ltc 1 with model lipid bilayers and its effect on their structure. nih.govnih.govacs.org These studies can provide information on whether the peptide induces leakage or deteriorates the bilayer structure. nih.govacs.org
Table 1: Properties and Structural Features of this compound
| Property | Value/Description | Source(s) |
| Length | 26 amino acid residues | nih.govacs.org |
| Charge | Cationic (high abundance of Lys) | nih.govnih.govnih.gov |
| Structure in Water | Mostly disordered/unstructured | nih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.com |
| Structure in Membrane-Mimicking Environments | Amphipathic alpha-helix (residues 8-23 in micelles) | nih.govresearchgate.netnih.govcapes.gov.brnih.govacs.orgnih.govresearchgate.netmdpi.combicnirrh.res.inwikipedia.org |
| Method for 3D Structure | 1H NMR spectroscopy (in detergent micelles) | nih.govacs.orgresearchgate.netpdbj.orgresearchgate.net |
| PubChem CID | To be listed in final table |
Table 2: Helical Content of this compound in Various Environments
| Environment | Helical Content (%) | Source(s) |
| Water | 7 | nih.gov |
| Water/TFE (50/50 v/v) | 49 | nih.gov |
| SDS Micelles | 45/62 | nih.gov |
| DMPC/DMPG (7/3) Vesicles | Alpha-helical | nih.gov |
Note: Helical content values may vary slightly depending on the specific conditions and methods used in different studies.
¹H NMR in Detergent Micelles
¹H NMR has been employed to determine the spatial structure of this compound in detergent micelles, which serve as a model membrane environment. Studies using ¹H NMR in sodium dodecyl sulfate (B86663) (SDS) micelles have shown that this compound adopts a specific conformation in this environment. acs.orgnih.govresearchgate.netresearchgate.net The spatial structure of Ltc1 peptide in SDS micelles is characterized by a disordered N-terminal fragment, followed by a prominent amphiphilic α-helix spanning residues 8–23, and a short hydrophilic C-terminal region. nih.gov This helical structure is uninterrupted and amphiphilic. acs.orgnih.govresearchgate.net
Solid-State ¹⁵N-NMR for Membrane-Bound State Analysis
Solid-state ¹⁵N-NMR is a valuable tool for analyzing the structure and orientation of peptides when they are bound to lipid bilayers, providing insights into their membrane-associated state. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov Solid-state ¹⁵N-NMR results for latarcins in oriented membrane samples have been reported. mdpi.comresearchgate.netnih.gov The chemical shift of a ¹⁵N-label in the peptide backbone can reveal the angle between the helix axis and the bilayer normal. mdpi.com For this compound, solid-state ¹⁵N-NMR signals around 64–68 ppm indicate that its helix is surface-bound on the membrane. mdpi.com This contrasts with other latarcins like Ltc2a, which shows a more tilted orientation. mdpi.com
Circular Dichroism (CD) Spectroscopy Analysis
Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure of peptides in different environments, including in the presence of membrane-mimicking substances like lipids or detergent micelles. researchgate.netrcsb.orgnih.govacs.orgnih.govmsu.runih.gov Latarcins, including this compound, are generally unstructured in aqueous solution. mdpi.comresearchgate.netnih.gov However, in the presence of lipids or in membrane-mimicking environments such as trifluoroethanol (TFE) or detergent micelles, they are able to fold into α-helices. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net CD spectra of latarcins in the presence of small unilamellar vesicles made from DMPC/DMPG (7/3) show that they adopt an α-helical conformation. researchgate.netnih.gov The extent of helicity can depend on the amino acid sequence and the properties of the medium. msu.ru Oriented CD (OCD) can further be used to estimate the orientation of an α-helical peptide with respect to the membrane normal. researchgate.netnih.gov
Computational Approaches for Structure Refinement
Computational methods complement experimental techniques in refining peptide structures and simulating their behavior in complex environments like membranes.
Monte Carlo Simulations
Monte Carlo simulations are a class of algorithms that use repeated random sampling to obtain various scenario results and are used in various fields, including science. quantpedia.com Restrained Monte Carlo simulations have been used to refine the NMR-derived spatial structure of this compound in an implicit water-octanol slab. acs.orgnih.govresearchgate.netresearchgate.netmdpi.com This approach helps in obtaining a more accurate representation of the peptide's structure in a membrane-like environment.
Molecular Dynamics (MD) Simulations in Membrane Systems
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of peptides and their interactions with lipid membranes at an atomic level. worldscientific.comnih.govworldscientific.combiorxiv.org Long-term MD simulations have been employed to investigate the interaction of this compound with different membrane environments, including detergent micelles and mixed lipid bilayers mimicking eukaryotic and bacterial membranes. worldscientific.comnih.govworldscientific.com These simulations help to understand the binding mode and the effect of this compound on membrane properties. In contrast to Ltc2a, insertion of Ltc1 into model membranes does not induce significant changes in the dynamic behavior of lipids in the contact region. worldscientific.comnih.govworldscientific.com This suggests a different mechanism of membrane interaction compared to Ltc2a.
Structural Differences and Homologies Among Latarcin Variants (e.g., Ltc1 vs. Ltc2a)
The latarcin family comprises several peptides with varying sequences and properties. nih.govmdpi.comresearchgate.netnih.govresearchgate.net Structural comparisons between this compound (Ltc1) and Latarcin 2a (Ltc2a) reveal notable differences that contribute to their distinct membrane activities.
Ltc1 is a 26-amino acid peptide, while Ltc2a is typically around 25 amino acids long. acs.orgrcsb.orgnih.gov In SDS micelles, Ltc1 adopts an uninterrupted amphiphilic α-helix from residues 8–23, with a disordered N-terminus and a short hydrophilic C-terminus. acs.orgnih.govresearchgate.netnih.gov In contrast, Ltc2a is composed of a pair of helices (residues 2–10 and 13–22) separated by a glycine (B1666218) residue (Gly11), forming a helix-hinge-helix structure. nih.govrcsb.orgnih.govacs.org
The hydrophobic-hydrophilic properties of the helical regions also differ. nih.gov The N-terminal helix of Ltc2a is clearly amphiphilic, while the C-terminal helix shows no clear separation between polar and apolar residues. nih.gov In Ltc1, the hydrophobic surface of the helix is described as narrow-shaped and extends along the helix axis without a gradient. acs.orgnih.gov The hydrophobic strip in Ltc1 is also disrupted by two cationic residues (Lys10 and Arg15), which is not observed in Ltc2a. mdpi.com
These structural differences correlate with their membrane interactions and activities. Ltc1 binds electrostatically to the surface of the lipid bilayer and does not significantly deteriorate the bilayer structure or induce marker release from liposomes. acs.orgnih.gov Ltc2a, with its helix-hinge-helix structure and hydrophobicity gradient, is more tilted in the membrane and can induce significant changes in lipid behavior, suggesting a detergent-like or carpet mechanism of membrane perturbation. nih.govmdpi.comnih.govworldscientific.comnih.govworldscientific.com Ltc1 is suggested to act via a different mechanism, potentially involving the formation of variable-sized lesions dependent on membrane potential. acs.orgnih.gov
While Ltc1 and Ltc2a are among the most studied latarcins, other variants like Ltc3a/3b, Ltc4a/4b, Ltc5, Ltc6a/6b/6c, and Ltc7 also exist, exhibiting diverse sequences and varying degrees of structural similarity and membrane activity. nih.govmdpi.comnih.govresearchgate.net Some latarcins are homologous, differing by only one or two residues, while the similarity between others is low. nih.gov Analysis of their sequences suggests different conformational preferences and potential mechanisms of membrane interaction, such as pore formation (Ltc1 and Ltc3a/3b) or the detergent-like mechanism (Ltc2a, Ltc4a/4b, and Ltc5). nih.gov
Here is a table summarizing some structural properties and differences between Ltc1 and Ltc2a:
| Feature | This compound (Ltc1) | Latarcin 2a (Ltc2a) | Source(s) |
| Length | 26 residues | ~25 residues | acs.orgrcsb.orgnih.gov |
| Structure in Micelles | Disordered N-terminus, α-helix (8-23), hydrophilic C-terminus | Helix-hinge-helix (2-10, 13-22) | nih.govrcsb.orgnih.govacs.org |
| Helical Region | Uninterrupted α-helix (8-23) | Two helical regions (2-10, 13-22) | nih.govrcsb.orgnih.govacs.org |
| Hinge Region | Absent | Present (Gly11) | nih.govrcsb.orgnih.govacs.org |
| Hydrophobic Surface | Narrow-shaped, no gradient | N-terminal helix amphiphilic, C-terminal less so | acs.orgnih.govnih.gov |
| Cationic Residues in Hydrophobic Strip | Lys10, Arg15 present | Absent | mdpi.com |
| Membrane Orientation (Solid-State ¹⁵N-NMR) | Surface-bound (64-68 ppm) | More tilted (around 130 ppm) | mdpi.com |
| Effect on Bilayer | Binds electrostatically, no significant deterioration | Induces significant changes, broad isotropic ³¹P NMR signal | acs.orgnih.govnih.gov |
| Proposed Mechanism | Pore formation or lesion formation dependent on potential | Carpet mechanism | nih.govnih.gov |
Helical Alignment and Tilt within Bilayers
The orientation and tilt angle of membrane-active peptides within lipid bilayers are key factors influencing their mechanism of action. Studies utilizing solid-state 15N-NMR and oriented circular dichroism (OCD) have provided insights into the alignment of this compound in membrane environments. nih.govresearchgate.netnih.gov
15N-NMR experiments on Ltc1 in lipid bilayers have shown signals around 70 ppm, which is indicative of the helix lying flat on the membrane surface. nih.gov This contrasts with other latarcins, such as Ltc2a, which exhibits a distinctly tilted orientation within the membrane, with a chemical shift around 131 ppm, corresponding to a tilt angle of approximately 30–40° from the surface. nih.gov OCD experiments corroborate these findings, where the intensity of the 208 nm band, characteristic of helical peptides, suggests that Ltc1 adopts a surface-bound orientation rather than being obliquely tilted within the membrane. nih.gov
Unlike Ltc2a, which is the most tilted among the latarcins studied and is associated with significant bilayer disturbance, Ltc1 does not cause significant bilayer deterioration. nih.govresearchgate.net This difference in membrane activity is linked to their distinct helical alignments and interactions with the lipid bilayer. nih.govresearchgate.net
Hydrophobicity Profiles and Gradients
The distribution of hydrophobic and hydrophilic residues within the α-helical structure of this compound dictates its interaction with the hydrophobic core and polar headgroups of lipid bilayers. The amphiphilic nature of Ltc1, where hydrophobic residues are segregated on one face of the helix and charged/polar residues on the opposite face, facilitates its binding to lipid membranes. nih.gov
Analysis of the hydrophobic-hydrophilic properties of the α-helical region of Ltc1, calculated using approaches like the molecular hydrophobicity potential (MHP), reveals a narrow hydrophobic pattern that is not interrupted by helix-breaking residues. nih.gov This is in contrast to the hydrophobicity gradient observed in some other peptides, including Ltc2a, which features a more pronounced separation of polar and apolar residues and a hydrophobicity gradient along its chain. acs.orgnih.govnih.govacs.orgrcsb.org
In Ltc1, the hydrophobic strip runs diagonally along the helix axis. mdpi.com Notably, this hydrophobic strip in Ltc1 is disrupted by the presence of two cationic residues, Lys10 and Lys21, which is a distinguishing feature compared to Ltc2a. mdpi.comresearchgate.net The specific arrangement and distribution of hydrophobic residues, contributing to a narrow hydrophobic surface that extends along the helix axis without a significant gradient, appear to specify Ltc1's mechanism of membrane activity. acs.orgnih.gov This characteristic hydrophobic pattern is thought to influence how Ltc1 interacts with and potentially penetrates the lipid bilayer, suggesting a more subtle interaction compared to peptides that induce significant membrane disruption via mechanisms like the carpet model. acs.orgmdpi.comresearchgate.netfrontiersin.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (Ltc1) | Not readily available in search results |
| Latarcin 2a (Ltc2a) | Not readily available in search results |
| Latarcin 3a (Ltc3a) | 49777296 nih.gov |
| Latarcin 4a (Ltc4a) | Not readily available in search results |
| Latarcin 5 (Ltc5) | Not readily available in search results |
| Latarcin 6a (Ltc6a) | Not readily available in search results |
| Latarcin 7 (Ltc7) | Not readily available in search results |
| Trifluoroethanol | 7608 |
| DMPC | 183205 |
| DMPG | 160810 |
| POPC | 5283572 |
| POPG | 160840 |
| SDS | 3423265 |
Interactive Data Table Example (Illustrative - based on described findings)
While specific numerical data for Ltc1's tilt angle and hydrophobicity values were not consistently presented in a format suitable for a direct interactive table across sources, the following table illustrates how such data, if available, could be presented based on the comparisons made in the text, particularly regarding helical alignment.
Structural and Biophysical Characterization of this compound
This compound (Ltc1) is a distinguished linear antimicrobial peptide originating from the venom of the spider Lachesana tarabaevi. acs.orgmdpi.comresearchgate.net As a member of the latarcin peptide family, Ltc1 is recognized for its cationic charge and its capacity to engage with lipid membranes. researchgate.netnih.gov This peptide consists of 26 amino acid residues and possesses a free C-terminus. acs.orgmdpi.com
Biosynthesis and Post Translational Processing
Precursor Protein Architecture
Latarcins are synthesized as C-terminal fragments of larger precursor proteins found in the venom of Lachesana tarabaevi. These precursors generally follow a prepropeptide structure, a common organization for secreted peptides. Based on structural features, latarcin precursors have been categorized into three groups: simple, binary, and complex precursors. Simple precursors have a conventional prepropeptide structure, while binary and complex precursors exhibit modular organizations, potentially yielding multiple mature peptides from a single precursor. researchgate.netcapes.gov.br For every latarcin, a corresponding precursor protein sequence has been identified. capes.gov.br
Signal Peptide Cleavage and Secretory Pathway Entry
A key feature of latarcin precursors is the presence of a signal peptide at the N-terminus. mdpi.comnih.govnih.gov Signal peptides are short sequences, typically 16-30 amino acids long, that direct newly synthesized proteins to the secretory pathway, usually involving translocation across the endoplasmic reticulum (ER) membrane. nih.govwikipedia.org In the case of latarcins, these signal peptides drive the co-translational sorting of the precursors into the ER, marking their entry into the secretory pathway. nih.gov Once the precursor protein has been translocated, the signal peptide is cleaved off by a signal peptidase (SPase), a critical step for the release of the mature protein from the membrane and its proper folding. nih.gov This removal by signal peptidase I is an initial step in the translocation of excretory and secretory proteins across the ER membrane. mdpi.com
Prosequence Elements and Proteolytic Maturation
Following the signal peptide, latarcin precursors contain a prosequence (also referred to as a propeptide region) of varying length. nih.govfrontiersin.org This prosequence often contains acidic residues and is subsequently cleaved off post-translationally. mdpi.comnih.gov The prosequence plays a role in guiding the folding of the mature peptide or keeping it in an inactive state until it reaches its destination. ucsd.edu The cleavage of the prosequence and the release of the mature latarcin peptide are carried out by specific peptidases through a process known as limited proteolysis. nih.gov In spider toxins, precursor processing is thought to occur at specific sites, including the Processing Quadruplet Motif (PQM) and the inverted PQM (iPQM). nih.gov The PQM motif typically consists of four amino acid residues with an Arginine (Arg) at the -1 position and at least one Glutamic acid (Glu) at positions -2, -3, and/or -4. frontiersin.org The iPQM motif exhibits an Arg residue at position 1 and at least one Glu residue at position 2, 3, and/or 4. frontiersin.org While these processing sites have been identified, the specific proteases responsible for this cleavage in spiders are not yet fully known, although proteolytic activity has been observed in spider venom, potentially related to toxin maturation. nih.gov Simple latarcin precursors end with a PQM motif followed by a single peptide and a stop codon. frontiersin.org Binary precursors have two peptides linked by a linker region characterized by an iPQM motif N-terminally and a PQM motif C-terminally. frontiersin.org Complex precursors can connect three or more peptides via linkers. frontiersin.org
Data Table: Proposed Processing Motifs in Spider Toxin Precursors
| Motif | Consensus Sequence | Position Relative to Cleavage Site |
| PQM | AAAR (where at least one A is Glu, R = Arg) | Arg at -1, Glu at -2, -3, or -4 |
| iPQM | RAAA (where at least one A is Glu, R = Arg) | Arg at +1, Glu at +2, +3, or +4 |
Note: Based on proposed processing sites in spider toxins. nih.govfrontiersin.org
C-Terminal Modifications and Functional Implications (e.g., Amidation)
A significant post-translational modification observed in some latarcins is C-terminal amidation. mdpi.comnih.govresearchgate.net This modification involves the replacement of the C-terminal carboxyl group with an amide group. protpi.ch In the latarcin family, Ltc3a, Ltc4a, and Ltc5a have been found to be amidated, while Latarcin 1 and others bear a free -COOH group at the C-terminus. mdpi.comnih.govresearchgate.net
Data Table: C-Terminal Status of Latarcin Peptides
| Latarcin Peptide | C-Terminal Status |
| This compound (Ltc1) | Free -COOH group |
| Ltc2a | Free -COOH group |
| Ltc3a | Amidated |
| Ltc4a | Amidated |
| Ltc5a | Amidated |
| Ltc6a | Free -COOH group |
| Ltc7 | Free -COOH group |
Note: Based on reported C-terminal modifications in the latarcin family. mdpi.comnih.govresearchgate.net
Genetic Basis and Gene Families Encoding Latarcins
Latarcins are encoded by genes within the Lachesana tarabaevi genome. The identification of precursor protein sequences for each latarcin indicates that these peptides are the direct products of gene expression. capes.gov.br The presence of multiple latarcin peptides with diverse sequences suggests that they are encoded by a family of related genes. mdpi.comnih.gov Studies involving venom gland expressed sequence tag (EST) data have been instrumental in identifying latarcin precursors and predicting novel peptides with structural similarity to known latarcins. capes.gov.br
The organization of latarcin genes and their precursors into simple, binary, and complex structures reflects a genetic basis that allows for the production of a diverse array of peptides from potentially a limited number of genes or through alternative processing mechanisms. researchgate.netcapes.gov.brfrontiersin.org Complex precursor structures, for instance, can encode multiple linear peptides connected by linkers, representing an efficient strategy for producing a high number and diversity of bioactive peptides. frontiersin.org The study of gene families encoding venom peptides, such as latarcins, provides insights into the evolutionary strategies employed by venomous animals for generating peptide diversity.
Molecular Mechanisms of Latarcin 1 Interaction with Biological Membranes
Membrane Permeabilization and Disruption Models
The interaction of antimicrobial peptides with biological membranes can occur through various mechanisms, leading to permeabilization and disruption. While some latarcins, such as Latarcin 2a (Ltc2a), have been associated with the "carpet-like" mechanism, research indicates that Latarcin 1 operates via a different mode of action. nih.gov
"Carpet-like" Mechanism
The "carpet-like" mechanism involves peptides accumulating on the membrane surface parallel to the bilayer, forming a "carpet" that eventually leads to membrane breakdown when a threshold concentration is reached. cycpeptmpdb.com While some initial studies suggested a general "carpet" model-like mechanism for latarcins, including Ltc1, based on their cytolytic activity wikipedia.orglibretexts.org, more detailed investigations have differentiated this compound's mode of action. This compound does not appear to induce membrane breakdown via the extensive detergent-like effects characteristic of the carpet mechanism, as demonstrated by peptides like Ltc2a. nih.gov
Pore Formation Hypotheses
Instead of a classical carpet mechanism, studies involving voltage-clamp techniques on planar membranes have shown that this compound induces current fluctuations. nih.gov This suggests a mechanism involving the formation of lesions or pores, though the nature of these structures appears different from the stable lipid-peptide pores observed with some other peptides. cycpeptmpdb.com The activity mechanism of Ltc1 is indicated to involve the formation of variable-sized lesions that are dependent on the potential across the membrane. nih.gov
Membrane Destabilization at Physiological Membrane Potential
This compound's ability to induce current fluctuations through planar membranes is particularly evident when the applied potential aligns with the negative transmembrane potential characteristic of bacterial inner membranes. nih.gov This indicates that this compound can effectively interact with and destabilize membranes under physiological conditions relevant to its antimicrobial activity, without necessarily causing gross structural deterioration of the bilayer in the same manner as more lytic peptides. nih.govlibretexts.org
Specificity and Selectivity of Membrane Interaction
This compound exhibits specificity and selectivity in its interaction with lipid membranes, influenced by factors such as lipid composition and the peptide's structural properties. wikipedia.orgnih.govnih.gov
Interaction with Anionic Lipids and Model Bilayers
A key aspect of this compound's interaction is its preference for membranes containing anionic lipids. While it interacts weakly with liposomes composed purely of zwitterionic phospholipids, it readily binds to anionic liposomes or those that are mixtures of anionic and zwitterionic lipids. This electrostatic attraction to negatively charged lipids, which are more abundant in bacterial membranes compared to mammalian cell membranes, contributes to the peptide's selective activity. wikipedia.org
Modulation of Membrane Potential and Ion Flux
This compound has been shown to influence membrane potential and ion flux. The voltage-clamp technique, for instance, has demonstrated that Ltc1 induces current fluctuations through planar membranes. acs.org This effect is observed when the sign of the applied potential aligns with that across the bacterial inner membrane. acs.org This suggests that Ltc1's interaction with membranes is sensitive to the electrical potential across the bilayer and can lead to changes in ion permeability. acs.orguio.no While Ltc1 induces current fluctuations, it does not appear to cause significant membrane permeabilization or large-scale disruption of the bilayer structure, distinguishing its mechanism from peptides that operate via a carpet or pore-forming model leading to substantial leakage. acs.orgresearchgate.netmdpi.com
Cellular Translocation and Potential Intracellular Targets
While some latarcins, like Ltc2a, are characterized by their aggressive membrane-permeabilizing activity, Ltc1, along with Ltc3a, Ltc4a, and Ltc5a, appears to act more slowly and without causing significant bilayer disturbance. nih.govresearchgate.netnih.gov This observation, coupled with their efficiency and selectivity in killing bacteria, suggests that these peptides, including Ltc1, may translocate towards intracellular targets. nih.govresearchgate.netnih.gov The possibility of intracellular targets indicates a more subtle lipid interaction mechanism compared to peptides that primarily function by disrupting membrane integrity. researchgate.net Research involving this compound-derived cell-penetrating peptides has also explored their cellular uptake and potential for intracellular delivery of cargo, further supporting the concept of Ltc1's ability to cross the cell membrane. kvinzo.comresearchgate.netunil.chsemanticscholar.org
Methodological Approaches for Mechanistic Studies
Understanding the molecular mechanisms of this compound's interaction with biological membranes relies on a combination of experimental techniques. These methods provide insights into the peptide's structure in membrane environments, its effects on membrane integrity and potential, and its localization within cells.
Planar Lipid Bilayer Studies
Planar lipid bilayer studies are a valuable technique for investigating the interaction of peptides with artificial membranes. capes.gov.brnih.govacs.org This method allows for the measurement of peptide-induced changes in membrane conductance and provides information about the ability of peptides to form channels or pores. acs.orguio.no Studies using planar lipid bilayers have shown that Ltc1 induces current fluctuations, indicating its ability to interact with and alter the electrical properties of the lipid bilayer. acs.org This technique is crucial for understanding the initial membrane binding and potential-dependent activity of Ltc1. capes.gov.brnih.govacs.org
Fluorescence Leakage Assays (e.g., ANTS/DPX)
Fluorescence leakage assays, such as those employing ANTS (8-aminonaphthalene-1,3,6 trisulfonic acid) and DPX (p-xylene-bis-pyridinium bromide), are widely used to assess the ability of peptides to induce membrane permeabilization. nih.govresearchgate.netmdpi.comresearchgate.netthermofisher.comnih.gov In this assay, ANTS and DPX are co-encapsulated within liposomes. mdpi.comthermofisher.com ANTS fluorescence is quenched by DPX at high concentrations inside the vesicle. thermofisher.com Upon membrane disruption, the dyes leak out and are diluted in the surrounding medium, leading to an increase in ANTS fluorescence as the quenching by DPX is reduced. thermofisher.com Studies using the ANTS/DPX assay have shown that Ltc1 induces very low fluorescent leakage in vesicles, suggesting that it does not cause significant membrane permeabilization or widespread bilayer perturbation, unlike other more lytic latarcins. nih.govresearchgate.netmdpi.com
³¹P NMR Spectroscopy of Membranes
³¹P NMR spectroscopy is a powerful technique for studying the structural and dynamic properties of phospholipid membranes and their interactions with peptides. nih.govacs.orggrafiati.comacs.orgliposomes.ca This method is particularly useful for examining the phosphate (B84403) headgroup region of phospholipids, which is a primary site of interaction for many membrane-active peptides. liposomes.ca Changes in the ³¹P NMR spectrum can indicate alterations in lipid headgroup mobility, bilayer structure, or the formation of non-bilayer phases. nih.govgrafiati.comliposomes.ca ³¹P NMR spectroscopy has been used to study the interaction of latarcins with model membranes. nih.govacs.orgacs.org While Ltc2a was shown to deteriorate the bilayer structure, ³¹P NMR studies established that Ltc1 does not significantly deteriorate the bilayer structure of membranes, further supporting a mechanism that does not involve large-scale membrane disruption. nih.govacs.org
Confocal Laser Scanning Microscopy
Confocal Laser Scanning Microscopy (CLSM) is a valuable imaging technique used to visualize the interaction of fluorescently labeled peptides with cells and membranes. capes.gov.brfrontiersin.orgnih.govresearchgate.netunipa.it CLSM allows for the optical sectioning of cells, providing detailed information about the localization of peptides within the cell, their distribution on the membrane, and their potential internalization. nih.govresearchgate.net This technique can help determine if a peptide remains membrane-bound or translocates into the cytoplasm or to specific organelles. researchgate.netnih.gov CLSM has been employed in studies investigating the action of latarcins on various cell types, including erythrocytes and cancer cells, providing visual evidence of their interaction with cellular membranes and potential entry into the cells. capes.gov.brresearchgate.netnih.govresearchgate.net
Propidium (B1200493) Iodide (PI) Uptake Assays
Propidium Iodide (PI) uptake assays are a widely used method to assess the integrity of biological membranes and quantify cell death. nih.gov PI is a fluorescent intercalating agent that binds to DNA but is typically unable to cross the intact plasma membrane of live cells. nih.govnovoprolabs.com In cells with compromised membrane integrity, PI can enter and stain the nucleus, emitting red fluorescence upon excitation. nih.govnovoprolabs.comacs.org Therefore, the level of PI uptake serves as a direct indicator of membrane damage and permeabilization. nih.gov
Research into the molecular mechanisms of this compound and its derivatives interacting with biological membranes has frequently employed PI uptake assays to evaluate their membrane-disrupting capabilities. Studies have utilized this technique to confirm the membrane-disrupting activity of Latarcins on various cell types, including bacterial cells like Methicillin-resistant Staphylococcus aureus (MRSA) and fungal cells such as Fusarium solani. novoprolabs.comuniprot.org
Detailed research findings from PI uptake assays have provided insights into how this compound and peptides derived from it affect membrane integrity. For instance, a this compound derived peptide (LDP) has been shown to kill MRSA primarily through membrane damage, as evidenced by PI membrane damage assays. uniprot.org Furthermore, studies investigating a modified peptide, LDP-NLS (LDP fused with a nuclear localization sequence), in Fusarium solani revealed through PI uptake studies that its mode of entry into fungal hyphae involves pore formation. uniprot.org This suggests that alterations to the this compound sequence can influence the specific mechanism of membrane interaction and subsequent permeabilization.
The efficiency of membrane permeabilization induced by Latarcin-derived peptides has been observed to be dependent on factors such as the peptide concentration and the type of target organism. rcsb.org Increased peptide concentration generally leads to a greater increase in PI fluorescence, indicating enhanced membrane damage. rcsb.org
Structure Function Relationship and Activity Profiling of Latarcin 1
Correlation Between Structural Features and Biological Activity
Latarcin 1 (Ltc1) is a linear, cationic antimicrobial peptide from the venom of the spider Lachesana tarabaevi acs.orgnih.gov. Like many membrane-active peptides, its biological function is intrinsically linked to its specific physicochemical properties and three-dimensional structure upon interacting with cell membranes nih.govnih.gov. In aqueous solutions, latarcins are typically unstructured, but they adopt an amphiphilic α-helical conformation when they come into contact with lipid membranes nih.govmdpi.com. This structural transition is a critical prerequisite for their activity mdpi.com. The spatial arrangement of charged and hydrophobic residues defines the peptide's amphipathicity, enabling it to interact with and disrupt the membranes of target cells frontiersin.org.
Role of Hydrophobicity and Charge Distribution
The biological activity of this compound is heavily dependent on its amphipathic character, which arises from the specific distribution of its hydrophobic and positively charged amino acid residues frontiersin.orgnih.gov. Ltc1 is a 26-residue peptide with a high net positive charge of +9, resulting from nine cationic groups and no anionic residues nih.gov. This strong positive charge is a key factor in its initial electrostatic attraction to the negatively charged surfaces of bacterial membranes nih.govmdpi.com.
The peptide also contains 9 to 11 hydrophobic amino acids nih.gov. When folded into an α-helix, these hydrophobic residues are segregated to one side of the helix, while the charged and polar residues are positioned on the opposite face nih.gov. This separation creates a distinct hydrophobic surface and a hydrophilic surface. Unlike some other latarcins, the hydrophobic strip in Ltc1 is uniquely interrupted by two cationic residues, Lys10 and Arg15 nih.gov. This feature distinguishes its structure and influences its mode of action, which differs from the "carpet" mechanism employed by other peptides like Latarcin 2a acs.org. The specific pattern of hydrophobicity in the Ltc1 helix is a key determinant of its activity mechanism acs.org.
Influence of Helix Orientation and Alignment
The orientation and alignment of the this compound helix within the lipid bilayer are crucial to its function nih.govresearchgate.net. Upon binding to a membrane, Ltc1 folds into a straight, uninterrupted α-helix structure acs.org. However, its interaction with the membrane is considered more subtle compared to more aggressive, highly lytic peptides nih.govresearchgate.net.
Studies using oriented circular dichroism suggest that this compound does not deeply insert into or significantly disturb the lipid bilayer acs.orgnih.govresearchgate.net. Instead, it is thought to bind to the surface of the membrane nih.gov. This surface-bound orientation is associated with a slower mechanism of action that may involve translocation across the membrane to engage with intracellular targets, rather than causing rapid, indiscriminate membrane permeabilization nih.govresearchgate.net. This contrasts with more tilted peptides, such as Ltc2a, which insert more deeply into the membrane, causing significant disruption and rapid lysis nih.govresearchgate.net. The specific orientation of Ltc1 contributes to its efficiency and selectivity in killing bacteria without causing extensive damage to the membrane structure acs.orgnih.govresearchgate.net.
Spectrum of Biological Activities
This compound exhibits a range of biological activities, primarily targeting the cell membranes of various organisms, including bacteria and certain eukaryotic cells nih.govnih.gov. Its action is generally cytolytic, leading to membrane disruption and cell death nih.govnih.gov.
Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria
This compound demonstrates high antimicrobial activity against both Gram-positive and Gram-negative bacteria nih.govnih.gov. Its effectiveness is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. Ltc1 is among the most active peptides in the latarcin family nih.gov. Furthermore, a derivative of this compound, known as Latarcin-derived peptide (LDP), has shown a bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA) nih.govamr-insights.eu.
| Bacterial Strain | Type | MIC (µM) | Source |
|---|---|---|---|
| Bacillus subtilis | Gram-Positive | 1 - 2 | nih.govresearchgate.net |
| Staphylococcus xylosus | Gram-Positive | 2 - 4 | nih.govresearchgate.net |
| Escherichia coli | Gram-Negative | 4 - 8 | nih.govresearchgate.net |
| Acinetobacter sp. | Gram-Negative | 4 - 8 | nih.govresearchgate.net |
Antifungal Activity
Studies have demonstrated the antifungal potential of peptides derived from this compound researchgate.netkvinzo.com. Specifically, this compound-derived cell-penetrating peptides, LDP-NLS and LDP, have been shown to exhibit excellent antifungal activity against the plant pathogenic fungus Fusarium solani researchgate.net. Research has also indicated that this compound has activity against the yeast species Pichia pastoris and Saccharomyces cerevisiae frontiersin.org.
Cytolytic Effects on Eukaryotic Cells (e.g., Erythrocytes, Yeast, Cancer Cells)
This compound also displays cytolytic activity against various eukaryotic cells, although its selectivity varies nih.govnih.gov.
Erythrocytes (Hemolytic Activity): Compared to some other antimicrobial peptides, this compound shows relatively low hemolytic activity nih.gov. At a concentration of 256 µg/mL, Ltc1 caused 36% hemolysis of human red blood cells. This is significantly lower than the activity of Ltc2a, which achieves 100% hemolysis at a lower concentration of 128 µg/mL, indicating that Ltc1 is more selective for bacterial membranes over erythrocyte membranes mdpi.comnih.gov.
Yeast: this compound has been reported to be active against the yeasts Pichia pastoris and Saccharomyces cerevisiae frontiersin.org.
Cancer Cells: this compound has demonstrated anti-proliferative activity against human cancer cell lines frontiersin.orgplos.org. It shows higher inhibition against cancer cells compared to normal cell lines plos.org. Studies have reported that Ltc-1 inhibits the proliferation of HEPG2 (liver cancer) and MCF-7 (breast cancer) cells in a dose-dependent manner frontiersin.org.
| Cell Line | Cell Type | CC₅₀ (µM) | Source |
|---|---|---|---|
| HepG2 | Liver Cancer | 0.35 ± 0.1 | plos.org |
| MCF-7 | Breast Cancer | 0.58 ± 0.1 | plos.org |
| WRL68 | Normal Liver | 1.83 ± 0.2 | plos.org |
| ARPE19 | Normal Retinal Pigment Epithelial | 2.5 ± 0.1 | plos.org |
Antiviral Activity (e.g., Dengue Virus, SARS-CoV-2)
This compound has demonstrated significant potential as an antiviral agent, with research highlighting its efficacy against notable viral pathogens such as Dengue Virus and SARS-CoV-2.
Dengue Virus: this compound exhibits considerable inhibitory effects against the Dengue virus (DENV). researchgate.net Studies have shown that the peptide can significantly inhibit the DENV NS2B-NS3 protease, which is crucial for viral replication. researchgate.net The inhibitory concentration (IC50) for this protease activity was recorded at 12.68 ± 3.2 μM at a normal physiological temperature (37°C) and showed an even greater effect at 40°C, a temperature akin to high fever, with an IC50 of 6.58 ± 4.1 μM. researchgate.net
The peptide's mode of action involves reducing the viral load, with the most significant reductions observed during simultaneous and post-treatment applications in infected cells. researchgate.net Furthermore, this compound reduces viral RNA in a dose-dependent manner. The effective concentration (EC50) values for viral RNA reduction were measured at 8.3 ± 1.2 μM at 24 hours, 7.6 ± 2.7 μM at 48 hours, and 6.8 ± 2.5 μM at 72 hours post-infection. researchgate.net
| Parameter | Condition | Value (µM) |
|---|---|---|
| IC50 (NS2B-NS3 Protease Inhibition) | 37°C | 12.68 ± 3.2 |
| 40°C | 6.58 ± 4.1 | |
| EC50 (Viral RNA Reduction) | 24 hours | 8.3 ± 1.2 |
| 48 hours | 7.6 ± 2.7 | |
| 72 hours | 6.8 ± 2.5 |
SARS-CoV-2: The potential of this compound as an inhibitor of SARS-CoV-2 has been explored through molecular dynamic simulations. These studies suggest that this compound can act as an inhibitor by targeting the angiotensin-converting enzyme 2 (ACE2), the host receptor that the SARS-CoV-2 spike protein's receptor-binding domain (RBD) uses for viral entry. nih.gov The simulations revealed that this compound could effectively occupy key residues and hot spots on ACE2, thereby inhibiting the binding of the viral RBD. nih.gov This inhibitory action was also found to be effective against the Delta and Omicron variants of SARS-CoV-2. nih.gov The research indicates that this compound has a significantly higher affinity for ACE2 compared to the viral RBD, suggesting its potential to disrupt the virus-host interaction. nih.gov
Comparative Analysis with Other Membrane-Active Peptides
Comparison with Other Latarcin Variants
The latarcin family consists of seven distinct peptides (Ltc 1, Ltc 2a, Ltc 3a, Ltc 4a, Ltc 5, Ltc 6a, and Ltc 7) that, while sharing the ability to interact with membranes, exhibit a wide range of activities. nih.govmdpi.com All latarcins fold into amphiphilic α-helices in the presence of lipids, but their orientation and interaction with the membrane differ, leading to varied biological effects. nih.gov
This compound is considered an efficient and selective antimicrobial peptide. nih.gov It acts without causing significant disturbance to the bilayer of the membrane, suggesting a more subtle interaction or potential translocation to intracellular targets. nih.gov In contrast, Latarcin 2a is the most aggressive variant, indiscriminately permeabilizing both natural and artificial membranes. nih.gov Latarcin 3a, Latarcin 4a, and Latarcin 5a demonstrate a balance of efficient and selective bacterial killing similar to this compound. nih.gov At the other end of the spectrum, Latarcin 6a and Latarcin 7 show minimal antimicrobial action, although they can still perturb model bilayers. nih.gov
This difference in activity is also reflected in their hemolytic effects. Latarcin 2a is highly hemolytic, while this compound shows moderate hemolytic activity. mdpi.com Latarcin 3a and 4a have low hemolytic activity, and Latarcin 6a and 7 have the lowest. mdpi.com
| Latarcin Variant | Antimicrobial Activity | Membrane Disturbance | Hemolytic Activity |
|---|---|---|---|
| This compound | Efficient and selective | Low | Moderate (36%) |
| Latarcin 2a | Highest activity, indiscriminate | High | Very High (100%) |
| Latarcin 3a | Efficient and selective | Low | Low (16%) |
| Latarcin 4a | Efficient and selective | Low | Low (12%) |
| Latarcin 5a | Efficient and selective | Low | Moderate (27%) |
| Latarcin 6a | Low / Marginally active | Can perturb model bilayers | Very Low (<3%) |
| Latarcin 7 | Very Low / Inactive | Can perturb model bilayers | Very Low (<3%) |
Hemolytic activity percentages are at a peptide concentration of 256 µg/mL, except for Ltc2a which is at 128 µg/mL. mdpi.com
Comparison with Non-Latarcin Spider Venom Peptides (e.g., Lycotoxin-I, Cupiennin 1a, Oxyopinin 4a)
This compound is part of a broader class of linear, cationic, membrane-active peptides found in spider venoms. When compared to other such peptides, both similarities in their general mechanism and key differences in their structure and specific activities become apparent.
Cupiennin 1a: Isolated from the venom of Cupiennius salei, Cupiennin 1a is a highly basic, 35-residue peptide known for its broad-spectrum antimicrobial and cytolytic activities. nih.govresearchgate.net Like this compound, it is largely unstructured in aqueous solutions but forms an amphipathic α-helix upon interacting with membranes. nih.gov However, Cupiennin 1a's structure is sometimes described as a helix-hinge-helix, and its cytolytic activity is linked to its amphipathic N-terminal and polar C-terminal regions. nih.gov While both peptides target membranes, Cupiennin 1a has also been shown to inhibit nitric oxide formation by complexing with calmodulin, indicating an additional mode of action not described for this compound. nih.gov
Oxyopinin 4a: This peptide from the venom of Oxyopes takobius is a modular peptide. nih.gov Unlike the purely linear structure of this compound, Oxyopinin 4a comprises a linear part and a moiety constrained by a single disulfide bond. nih.gov This structural difference is significant. Coarse-grained molecular dynamics simulations have been used to compare latarcins and Oxyopinin 4a to identify specific fragments responsible for hemolytic activity, indicating that different regions of these peptides contribute to their membrane-disrupting effects. nih.gov
Lycotoxin-I: A product of the wolf spider Lycosa carolinensis, Lycotoxin-I is another α-helical antimicrobial peptide. core.ac.uk Studies on Lycotoxin-I and its analogues focus on understanding how its structure relates to its membrane activity and hemolytic effects. core.ac.uk Like this compound, it is a potent growth inhibitor for bacteria. core.ac.uk Research on Lycosin-I from Lycosa singorensis has shown it shares a mechanism of action with Latarcin 3a by inhibiting bacterial ATP synthase, suggesting that some spider venom peptides, including latarcins and lycotoxins, may have specific intracellular targets in addition to general membrane disruption. core.ac.uk
Functional Synergy Within Venom Components
Spider venom is a complex cocktail of various bioactive molecules, including low molecular weight compounds, enzymes, neurotoxins, and cytolytic peptides like latarcins. nih.gov The potent effect of the venom is often attributed to the synergistic action of these components. nih.gov
Advanced Research and Design Principles for Latarcin 1 Analogs
Rational Design of Latarcin 1 Derivatives and Analogs
Rational design of this compound derivatives and analogs aims to optimize their properties for specific applications, such as improving antimicrobial activity, increasing selectivity towards target cells, or enhancing stability. nih.govresearchgate.netnih.gov This process often involves targeted modifications to the peptide sequence based on insights gained from studying the parent peptide's structure and mechanism of action. nih.govresearchgate.netnih.govresearchgate.net
Modifications for Enhanced Activity or Specificity
Modifications to the this compound sequence can be introduced to tune its physicochemical properties, such as charge, hydrophobicity, and amphipathicity, which are crucial for membrane interactions and biological activity. nih.govnih.gov For instance, studies on latarcin-3a, another latarcin peptide, have shown that modifications to increase hydrophobicity and net charge can lead to increased antitumor activity. researchgate.net Similarly, rational design of latarcin-3a analog peptides involved reducing the length of the primary sequence and introducing punctual modifications to adjust amphipathicity, charge, hydrophobicity, and hydrophobic moment. nih.govresearchgate.net These modifications can influence the peptide's ability to interact with and disrupt target cell membranes while minimizing effects on host cells. nih.govnih.gov
Exploration of Structure-Activity Relationships through Peptide Engineering
Understanding the Structure-Activity Relationships (SAR) of this compound is fundamental to rational design. nih.govnih.govacs.orgacs.org Peptide engineering allows for systematic exploration of how changes in amino acid sequence and resulting structural features impact biological activity. nih.govacs.orgnih.gov Ltc1 is known to form an amphiphilic α-helix in membrane-mimetic environments, and its activity is closely linked to this structural property and the distribution of hydrophobic and hydrophilic residues. nih.govacs.org Studies comparing Ltc1 with other latarcins like Ltc2a have revealed that differences in their hydrophobic patterns and resulting membrane interaction mechanisms (e.g., specific lesion formation vs. carpet model) contribute to variations in their activity profiles. acs.orgacs.org Peptide engineering approaches, such as amino acid substitutions or truncations, are used to probe the role of specific residues or regions in the peptide's activity and to develop analogs with improved properties. nih.govnih.govresearchgate.netfrontiersin.org For example, synthetic analogs corresponding to unprocessed forms of latarcins have been synthesized to study the functional importance of posttranslational modifications like C-terminal amidation. researchgate.net
Synthetic Methodologies for this compound and its Analogs
The synthesis of this compound and its analogs is primarily achieved through solid-phase peptide synthesis (SPPS). researchgate.netnih.govresearchgate.netmdpi.com SPPS allows for the stepwise assembly of the peptide chain on an insoluble solid support, facilitating the synthesis of peptides with defined sequences. csic.esnih.goviris-biotech.depeptide.com
Solid-Phase Peptide Synthesis (e.g., Fmoc Strategy)
The N-9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely used method for SPPS of latarcins and their analogs. nih.govmdpi.comcsic.esnih.goviris-biotech.dersc.org This strategy utilizes the Fmoc group for temporary Nα-amino protection, which can be removed under mild basic conditions, typically with piperidine. nih.govcsic.esiris-biotech.dersc.org The peptide chain is elongated by coupling protected amino acids sequentially to the growing chain anchored to a resin, such as Rink amide resin or Wang resin. researchgate.netnih.govmdpi.comcsic.es Coupling is often performed using activating agents like DIC/HOBt or other aminium-derived coupling reagents. nih.govnih.govpeptide.com After each coupling step, the resin is washed to remove excess reagents and byproducts, and the Fmoc group is deprotected to allow the coupling of the next amino acid. nih.govcsic.esiris-biotech.de Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using acidic conditions. nih.gov The Fmoc strategy is favored for its orthogonality and milder deprotection conditions compared to the Boc strategy. csic.esiris-biotech.dersc.org
Computational Design and Predictive Modeling
Computational methods play an increasingly important role in the design and study of this compound and its analogs. nih.govresearchgate.netfrontiersin.org These approaches can complement experimental studies by providing insights into peptide structure, dynamics, and interactions with biological targets. nih.govfrontiersin.orgtandfonline.comnih.govmdpi.comresearchgate.netrsc.orgmdpi.com
Molecular Dynamics Simulations for Peptide-Target Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between peptides like this compound and their targets, such as lipid membranes or proteins. frontiersin.orgtandfonline.comnih.govmdpi.comresearchgate.net MD simulations can provide detailed information about the peptide's conformation, orientation, and dynamics in the presence of a membrane bilayer or bound to a protein receptor. frontiersin.orgmdpi.com For example, MD simulations have been used to study the interaction of Latarcin-1 with ACE2, a host receptor for SARS-CoV-2, to investigate its potential as a peptide inhibitor. tandfonline.comnih.govresearchgate.net These simulations can help elucidate the molecular mechanisms of peptide activity, identify key residues involved in binding or membrane disruption, and guide the rational design of analogs with improved properties. frontiersin.orgmdpi.commdpi.com Computational approaches, including MD simulations and binding free energy calculations (e.g., MM-PBSA), can be used to predict the binding affinity and stability of peptide-target complexes. researchgate.netmdpi.com
In Silico Approaches for Peptide Optimization
Computational methods, particularly in silico approaches such as Molecular Dynamics (MD) simulations, play a significant role in the research and design of this compound analogs and understanding their interactions with biological membranes. These methods contribute to understanding the molecular interaction of membrane-active peptides (MAPs) with biological membranes researchgate.net. In silico molecular dynamics studies can provide insights into the behavior and interaction of peptides like Latarcin-1 with targets such as ACE2, as explored in studies investigating its potential as a SARS-CoV-2 inhibitor dntb.gov.ua.
Computational techniques, including high-throughput screening and structural optimization, are evaluated for their impact on accelerating the development of such peptides cycpeptmpdb.com. Computational prediction of peptide penetration into biological membranes has emerged as a strategy for high-throughput and low-cost screening of large chemical libraries nih.gov. Structure- and sequence-based information of peptides, alongside atomistic biophysical models, are utilized in computer-assisted discovery strategies to classify and identify new structures with pharmacokinetic properties related to translocation through biomembranes nih.gov.
Algorithms have been used in the design of this compound-derived peptides nih.govnih.gov. For instance, a short this compound-derived decapeptide (LDP) was designed using an algorithm nih.gov. The spatial structure of this compound (Ltc1) in detergent micelles has been determined by experimental methods like ¹H nuclear magnetic resonance (NMR) and refined by Monte Carlo simulations in an implicit water-octanol slab cpu-bioinfor.org. This revealed that the Ltc1 molecule forms a straight uninterrupted amphiphilic helix comprising residues 8–23 cpu-bioinfor.org. Analysis of hydrophobic/hydrophilic characteristics and molecular hydrophobicity potential calculations are also employed in understanding the structure-activity relationships of latarcins and their analogs cpu-bioinfor.orgwikipedia.orgrcsb.org.
Investigation of this compound as a Cell-Penetrating Peptide (CPP)
This compound derived peptides have been investigated for their potential as cell-penetrating peptides (CPPs) nih.govnih.govresearchgate.netamericanelements.comamericanelements.comnih.govwikipedia.org. Cell-penetrating peptides are short sequences capable of crossing lipid membranes and facilitating the intracellular transport of various molecular cargoes nih.govnih.govresearchgate.net. While latarcins are known for their antimicrobial properties, the cell-penetrating ability of this compound and its derivatives has been explored americanelements.com.
A structurally minimized sequence of this compound, referred to as Latarcin-derived peptide (LDP), and its conjugate with a nuclear localization sequence from Simian Virus T40 antigen (LDP-NLS) have been studied for their cell-penetrating capabilities americanelements.com. LDP-NLS demonstrated translocation across the cell membrane in HeLa cells americanelements.com. LDP-NLS has been identified as a dual-action peptide exhibiting both antimicrobial and cell-penetrating activities americanelements.comnih.gov.
Cellular Translocation Mechanisms
The cellular internalization of CPPs can occur through various mechanisms, including direct translocation across the plasma membrane and endocytosis a-z.lunih.govatamankimya.com. Proposed mechanisms for direct translocation include the formation of pores, transient prepores, inverted micelles, and the carpet model a-z.lunih.govatamankimya.comresearchgate.netuni-freiburg.de.
Studies on this compound derived peptides suggest different modes of entry depending on the specific peptide. For LDP-NLS, cellular uptake experiments in Fusarium solani indicated that its mode of entry into fungal hyphae is through pore formation nih.gov. Consolidated results from uptake assays, time-kill assays, and propidium (B1200493) iodide membrane damage assays suggest that LDP primarily kills Staphylococcus aureus (MRSA) by membrane damage, whereas LDP-NLS might have intracellular targets americanelements.com. Endocytosis has also been observed as a mechanism for the internalization of the chimeric LDP-NLS peptide in HeLa cells nih.govamericanelements.com. The interaction of cationic CPPs with negatively charged membrane components, such as the phospholipid bilayer, is generally involved in direct translocation atamankimya.com.
Future Directions and Broader Research Implications
Unraveling Complex Membrane Interactions Beyond Simple Pore Formation
While many antimicrobial peptides function by creating pores in bacterial membranes, leading to cell lysis, research indicates Latarcin 1 employs a more subtle and complex mechanism. nih.govbiorxiv.org Studies have shown that this compound is highly efficient and selective in killing bacteria without causing significant disturbance to the lipid bilayer. mdpi.comnih.govresearchgate.net This suggests its mode of action is not reliant on catastrophic membrane permeabilization.
Unlike more aggressive peptides such as Latarcin 2a, which deeply inserts into and tilts within the membrane, this compound's α-helix tends to orient parallel to the membrane plane. nih.gov While it does induce some changes in membrane conductance, it does not cause major disruption of planar membranes. nih.gov This behavior challenges the simplistic "carpet" or "barrel-stave" pore formation models. biorxiv.orgnih.gov Instead, it points towards more refined interactions, such as subtle lipid interactions that may facilitate the peptide's translocation across the membrane without creating stable pores. nih.govresearchgate.net This translocation hypothesis is supported by the observation that this compound acts relatively slowly, which is characteristic of peptides that move into the cell to find their targets. mdpi.comresearchgate.net
Future research will likely focus on high-resolution structural and biophysical techniques to elucidate these subtle interactions. Techniques like solid-state NMR and neutron scattering could provide detailed insights into how this compound associates with and moves across different lipid compositions, revealing a mechanism that prioritizes translocation over gross membrane disruption.
| Latarcin Peptide | Membrane Interaction Characteristic | Observed Effect |
|---|---|---|
| This compound (Ltc1) | Helix Orientation | Orients parallel to the membrane plane. nih.gov |
| This compound (Ltc1) | Membrane Disruption | Does not cause significant bilayer disturbance or breakdown of planar membranes. nih.govresearchgate.netnih.gov |
| This compound (Ltc1) | Proposed Mechanism | Translocates across the membrane to reach intracellular targets. mdpi.comnih.govresearchgate.net |
| Latarcin 2a (Ltc2a) | Helix Orientation | Inserts and tilts within the membrane. nih.gov |
| Latarcin 2a (Ltc2a) | Membrane Disruption | Indiscriminately permeabilizes membranes, causing high levels of hemolysis and bilayer disturbance. mdpi.comnih.govresearchgate.net |
Exploring Non-Membrane Targets and Intracellular Pathways
The finding that this compound can kill bacteria without extensive membrane damage strongly implies the existence of intracellular targets. mdpi.comnih.gov Once translocated into the cytoplasm, antimicrobial peptides can interfere with a variety of essential cellular processes. researchgate.net The precise intracellular targets of this compound remain a critical area for future investigation. Potential pathways for disruption include the inhibition of DNA and RNA synthesis, interference with protein folding, or the interruption of enzymatic activities. researchgate.net
Identifying these targets is a key step toward understanding its complete mechanism of action. Research efforts may involve affinity chromatography to pull down binding partners from bacterial lysates, or advanced microscopic techniques to track fluorescently labeled this compound within the cell. Furthermore, studying the transcriptomic or proteomic response of bacteria upon exposure to sub-lethal concentrations of the peptide could reveal the specific cellular pathways that are affected. The discovery of such targets would not only clarify this compound's function but could also reveal novel vulnerabilities in pathogenic bacteria. amr-insights.eu
Evolutionary Aspects of Latarcin Diversity and Function
Latarcins are a diverse family of seven peptides isolated from a single spider venom, and this diversity is not accidental. mdpi.comresearchgate.net Research into their biosynthesis reveals a sophisticated system for generating multiple functional molecules from a limited set of genes. researchgate.net Latarcins are derived from larger precursor proteins which, in addition to a signal peptide, contain prosequence elements that are cleaved off after translation. nih.govnih.gov
The structural organization of these precursors is a key source of diversity. researchgate.net Based on their features, these precursors can be categorized into three groups:
Simple precursors: These have a standard prepropeptide structure that is processed to yield a single mature Latarcin peptide.
Binary precursors: Displaying a modular organization, these precursors are cleaved to produce two different active peptide chains. researchgate.net
Complex precursors: These are suggested to be processed into multiple mature chains of different types. researchgate.net
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for elucidating the antiviral mechanism of Latarcin 1 against dengue virus?
- Answer : Initial studies should employ in vitro assays such as plaque reduction neutralization tests (PRNT) to quantify viral inhibition. Time-of-addition experiments (pre-, co-, or post-treatment) can clarify whether this compound blocks viral entry, replication, or assembly. Molecular docking studies and surface plasmon resonance (SPR) can identify peptide-virus interactions . Complementary techniques like confocal microscopy or flow cytometry may track viral protein localization post-treatment.
Q. How can researchers validate the structural stability of this compound under physiological conditions?
- Answer : Circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) can assess secondary structure (e.g., α-helical content) in buffers mimicking physiological pH and ionic strength. Thermal denaturation assays and protease resistance studies (e.g., using trypsin) further evaluate stability. For reproducibility, include positive controls like melittin or LL-37 .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound efficacy studies?
- Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Pair these with ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize clinical relevance. Replicate experiments in triplicate to minimize batch variability .
Advanced Research Questions
Q. How can researchers optimize the therapeutic index of this compound while minimizing cytotoxicity?
- Answer : Conduct structure-activity relationship (SAR) studies by systematically altering peptide residues (e.g., substituting hydrophobic or charged amino acids). Pair cytotoxicity assays (e.g., MTT or LDH release in mammalian cells) with antiviral efficacy data to calculate selectivity indices (SI = CC50/EC50). Molecular dynamics simulations can predict how modifications affect membrane interactions .
Q. What experimental designs address conflicting data on this compound’s efficacy across dengue virus serotypes?
- Answer : Design a comparative study testing this compound against all four serotypes (DENV1–4) under standardized conditions (MOI, cell lines, incubation time). Include viral load quantification via qRT-PCR and NS1 antigen ELISA. Use meta-analysis frameworks to resolve discrepancies, incorporating covariates like peptide purity and viral strain genetic variability .
Q. How can in vivo models be leveraged to study this compound’s pharmacokinetics and immunogenicity?
- Answer : Employ murine models (e.g., AG129 mice) for pharmacokinetic profiling (half-life, bioavailability via IV/SC/IP routes). Monitor immunogenicity through ELISA for anti-Latarcin 1 antibodies. Use fluorescently labeled peptides and whole-body imaging to track tissue distribution. For translational relevance, validate findings in humanized mouse models .
Q. What computational tools are effective for predicting this compound’s interactions with host cell membranes?
- Answer : Use molecular dynamics (MD) simulations with lipid bilayers (e.g., POPC:POPS mixtures) to model membrane insertion. Tools like GROMACS or CHARMM can quantify free energy changes. Pair with experimental data from Langmuir monolayer assays or fluorescence anisotropy to validate computational predictions .
Methodological Best Practices
- Data Reprodubility : Standardize peptide synthesis protocols (e.g., solid-phase Fmoc chemistry) and characterize purity via HPLC/MS .
- Ethical Compliance : Adhere to institutional biosafety guidelines (e.g., BSL-2 for dengue virus work) and ARRIVE 2.0 guidelines for animal studies .
- Literature Synthesis : Conduct systematic reviews using PRISMA frameworks to identify gaps in this compound research, prioritizing studies with robust blinding and randomization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
